"Dibutyl ethylhexanoyl glutamide" synthesis from L-Glutamic acid
"Dibutyl ethylhexanoyl glutamide" synthesis from L-Glutamic acid
An In-depth Technical Guide on the Synthesis of Dibutyl Ethylhexanoyl Glutamide from L-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl ethylhexanoyl glutamide, a derivative of L-glutamic acid, is a highly effective organogelator and stabilizer, primarily utilized in the cosmetics and personal care industries.[1][2] Its synthesis from the readily available amino acid L-glutamic acid involves a multi-step chemical process centered on N-acylation and amidation reactions. This technical guide provides a detailed overview of the synthesis pathway, generalized experimental protocols, and expected analytical characterization of the final product. The information is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and formulation chemistry.
Introduction
Dibutyl ethylhexanoyl glutamide, also known by the INCI name Dibutyl Ethylhexanoyl Glutamide, is a versatile molecule derived from L-glutamic acid.[1][3] It is characterized by a glutamide backbone N-acylated with an ethylhexanoyl group and featuring two dibutyl amide moieties at the α- and γ-carboxylic acid positions. This structure imparts unique self-assembly properties, allowing it to form extensive fibrous networks in non-polar liquids, thereby creating stable, transparent gels.[3][4] These properties have made it a valuable ingredient in cosmetics for controlling viscosity and providing structure to oil-based formulations.[5]
The synthesis leverages L-glutamic acid as a chiral starting material, ensuring the stereochemical integrity of the final product. The core chemical transformations involve the formation of three amide bonds: one at the amino group of glutamic acid and two at its carboxylic acid groups.[6]
Synthesis Pathway Overview
The primary synthetic route to dibutyl ethylhexanoyl glutamide involves two key transformations starting from L-glutamic acid:
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N-Acylation: The primary amino group (-NH₂) of L-glutamic acid is acylated using 2-ethylhexanoyl chloride. This reaction, a form of nucleophilic acyl substitution, attaches the ethylhexanoyl group to the glutamic acid backbone.[6]
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Diamidation: The two carboxylic acid groups (-COOH) of the N-acylated intermediate are converted into amides by reacting with dibutylamine (B89481).[6]
These steps can be performed sequentially or in a more direct, one-pot synthesis, although a stepwise approach generally allows for greater control and purity of the final product.[6] The overall reaction transforms the hydrophilic amino acid into a lipophilic N-acyl-glutamic acid diamide.[6]
Experimental Protocol: A Generalized Approach
While specific industrial synthesis protocols are proprietary, a representative laboratory-scale procedure can be designed based on established organic chemistry principles for N-acylation and amidation.
Materials and Reagents
The primary precursors for the synthesis are L-Glutamic acid, 2-ethylhexanoyl chloride, and dibutylamine.[6] Their properties are summarized in the table below.
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | Backbone |
| 2-Ethylhexanoyl Chloride | C₈H₁₅ClO | 162.66 | Acylating Agent |
| Dibutylamine | C₈H₁₉N | 129.24 | Amidating Agent |
| Triethylamine (B128534) (or other base) | C₆H₁₅N | 101.19 | HCl Scavenger |
| Aprotic Solvent (e.g., THF, DCM) | - | - | Reaction Medium |
Step-by-Step Synthesis Workflow
The logical flow for a controlled, stepwise synthesis is outlined below. This process ensures the selective formation of the desired amide bonds.
Caption: Stepwise synthesis workflow for Dibutyl Ethylhexanoyl Glutamide.
Detailed Methodology
Step 1: N-Acylation of L-Glutamic Acid
-
Suspend L-glutamic acid in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF) in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the suspension. The base acts as a scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 2-ethylhexanoyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring vigorously. The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. The filtrate contains the N-(2-ethylhexanoyl)-L-glutamic acid intermediate.
Step 2: Diamidation of the Intermediate
-
The crude N-acylated intermediate can be used directly or after purification.
-
Activate the two carboxylic acid groups. This can be achieved by converting them to acyl chlorides using thionyl chloride (SOCl₂) or by using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Using a coupling agent (preferred for milder conditions): Dissolve the N-acylated intermediate in an aprotic solvent (e.g., Dichloromethane - DCM). Add the coupling agent (2.2 equivalents) and an activator like Hydroxybenzotriazole (HOBt).
-
Add dibutylamine (2.5 equivalents) to the mixture and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or HPLC.
Purification
-
After the reaction is complete, the crude product is worked up. If a coupling agent was used, the urea (B33335) byproduct is filtered off.
-
The organic solution is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, a dilute base (e.g., saturated NaHCO₃) to remove unreacted starting material, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The final product, Dibutyl ethylhexanoyl glutamide, is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.[7]
Product Characterization
The structure and purity of the synthesized Dibutyl ethylhexanoyl glutamide must be confirmed using standard analytical techniques. The expected data from these analyses are summarized below.
Physical Properties
| Property | Value |
| Molecular Formula | C₂₁H₄₁N₃O₃[8] |
| Molar Mass | 383.6 g/mol [8] |
| Appearance | White to off-white powder[3] |
| CAS Number | 486455-65-6[8] |
Spectroscopic Data (Expected)
While specific spectra are not available in the initial search, the expected key signals based on the molecular structure are tabulated below. This serves as a guide for researchers to verify the successful synthesis of the target molecule.
| Technique | Expected Key Signals / Peaks |
| ¹H NMR | - Aliphatic Protons (Butyl & Ethylhexanoyl): Multiple signals in the 0.8-1.6 ppm range (CH₃, CH₂ groups).- α-CH (Glutamic Acid): A multiplet around 4.2-4.5 ppm.- Amide Protons (N-H): Broad signals between 6.0-8.0 ppm. |
| ¹³C NMR | - Carbonyl Carbons (Amides): Three distinct signals in the 170-175 ppm region.- α-Carbon (Glutamic Acid): Signal around 53-56 ppm.- Aliphatic Carbons: Multiple signals in the 10-40 ppm range. |
| FT-IR (cm⁻¹) | - N-H Stretch (Amide): Broad peak around 3300 cm⁻¹.- C-H Stretch (Aliphatic): Sharp peaks between 2850-2960 cm⁻¹.- C=O Stretch (Amide I): Strong, sharp peak around 1640 cm⁻¹.- N-H Bend (Amide II): Peak around 1540 cm⁻¹. |
| Mass Spec. | - Molecular Ion Peak [M+H]⁺: Expected at m/z 384.3. |
Conclusion
The synthesis of dibutyl ethylhexanoyl glutamide from L-glutamic acid is a robust process rooted in fundamental amide bond formation chemistry. By carefully controlling the reaction conditions for N-acylation and subsequent diamidation, a high-purity product can be obtained. This technical guide provides a comprehensive framework, including a generalized protocol and expected analytical signatures, to aid researchers in the successful laboratory-scale synthesis of this valuable organogelator. Further optimization of reaction conditions, solvents, and purification techniques can be explored to enhance yield and process efficiency.
References
- 1. specialchem.com [specialchem.com]
- 2. kplintl.com [kplintl.com]
- 3. ajiaminoscience.eu [ajiaminoscience.eu]
- 4. Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulprospector.com [ulprospector.com]
- 6. Dibutyl ethylhexanoyl glutamide | 486455-65-6 | Benchchem [benchchem.com]
- 7. Buy Dibutyl ethylhexanoyl glutamide | 486455-65-6 [smolecule.com]
- 8. Dibutyl ethylhexanoyl glutamide | C21H41N3O3 | CID 11417726 - PubChem [pubchem.ncbi.nlm.nih.gov]
